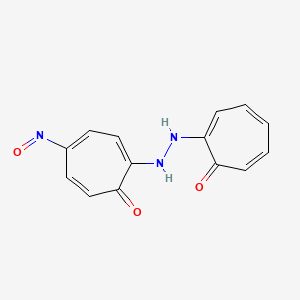
2,4,6-Cycloheptatrien-1-one, 5-nitroso-2,2'-hydrazodi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 5-nitroso-2,2’-hydrazodi- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Cycloheptatrien-1-one can be synthesized through various methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of 2,4,6-Cycloheptatrien-1-one typically involves large-scale oxidation processes using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of 2,4,6-Cycloheptatrien-1-one can lead to the formation of cycloheptatriene.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation using catalysts like palladium on carbon can be employed.
Substitution: Bromine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles.
Major Products Formed
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one involves its interaction with molecular targets through its aromatic ring and ketone group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group.
Cycloheptatriene: A related compound without the ketone group.
2-Chloro-2,4,6-cycloheptatrien-1-one: A chlorinated derivative of 2,4,6-Cycloheptatrien-1-one.
Uniqueness
2,4,6-Cycloheptatrien-1-one is unique due to its non-benzenoid aromatic properties and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields of research and industry .
Properties
CAS No. |
96954-33-5 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-nitroso-2-[2-(7-oxocyclohepta-1,3,5-trien-1-yl)hydrazinyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H11N3O3/c18-13-5-3-1-2-4-11(13)15-16-12-8-6-10(17-20)7-9-14(12)19/h1-9H,(H,15,18)(H,16,19) |
InChI Key |
VSKXPPWZVGSTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)NNC2=CC=C(C=CC2=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


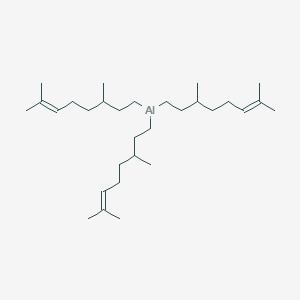
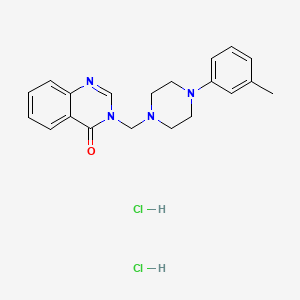
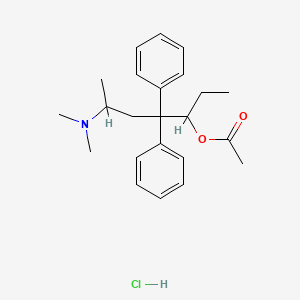

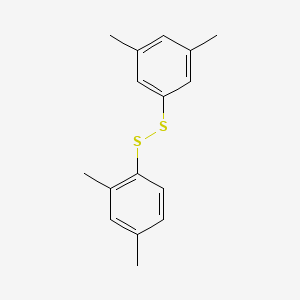
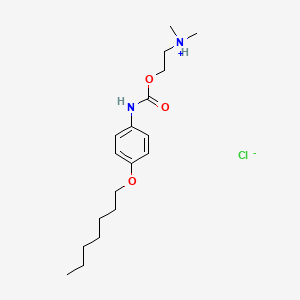

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
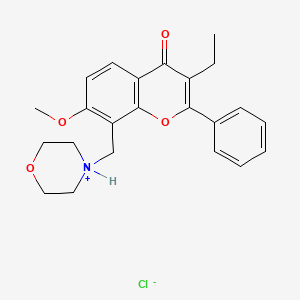
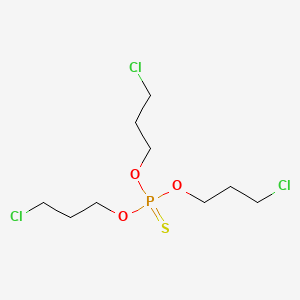

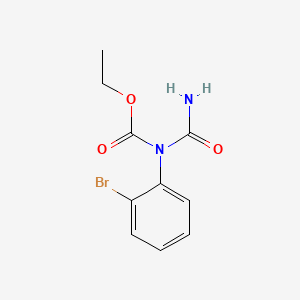
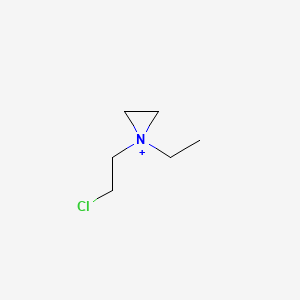
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
